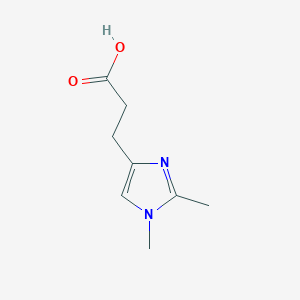
3-(1,2-Dimethyl-1H-imidazol-4-YL)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,2-Dimethyl-1H-imidazol-4-YL)propanoic acid is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a propanoic acid group attached to the imidazole ring, which is substituted with two methyl groups at positions 1 and 2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2-Dimethyl-1H-imidazol-4-YL)propanoic acid typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve the use of high-throughput synthesis techniques and automated reactors to ensure consistent quality and yield. The specific conditions for the industrial production of this compound would depend on the scale and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,2-Dimethyl-1H-imidazol-4-YL)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can lead to the formation of imidazole derivatives with reduced nitrogen atoms.
Substitution: The imidazole ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides, while nucleophilic substitution reactions may involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a wide range of substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-(1,2-Dimethyl-1H-imidazol-4-YL)propanoic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Imidazole derivatives are known for their pharmacological activities, and this compound is investigated for its potential therapeutic applications.
Industry: It is used in the development of functional materials, dyes for solar cells, and catalysts.
Wirkmechanismus
The mechanism of action of 3-(1,2-Dimethyl-1H-imidazol-4-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, leading to biological effects. For example, imidazole derivatives are known to inhibit certain enzymes by binding to their active sites, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methylimidazole: A simpler imidazole derivative with one methyl group.
2-Methylimidazole: Another imidazole derivative with a methyl group at a different position.
4-Methylimidazole: An imidazole derivative with a methyl group at the 4-position.
Uniqueness
3-(1,2-Dimethyl-1H-imidazol-4-YL)propanoic acid is unique due to the presence of two methyl groups at positions 1 and 2 of the imidazole ring, along with a propanoic acid group. This specific substitution pattern imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C8H12N2O2 |
|---|---|
Molekulargewicht |
168.19 g/mol |
IUPAC-Name |
3-(1,2-dimethylimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C8H12N2O2/c1-6-9-7(5-10(6)2)3-4-8(11)12/h5H,3-4H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
XHVGQJLPMTVBNC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CN1C)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


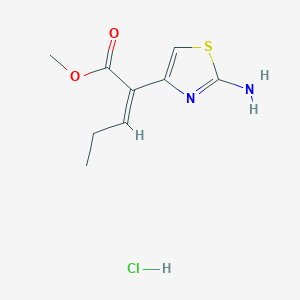
![N-[(2E)-3-(1-benzyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-ylidene]hydroxylamine](/img/structure/B13077954.png)
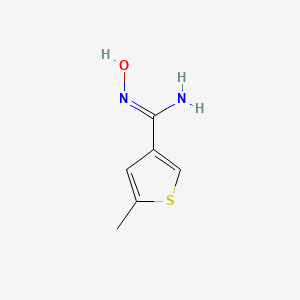
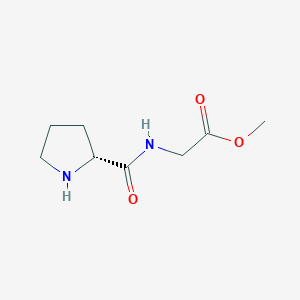
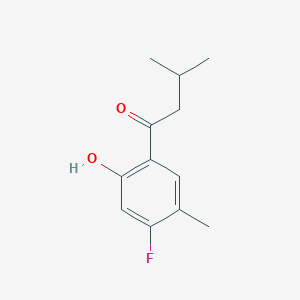
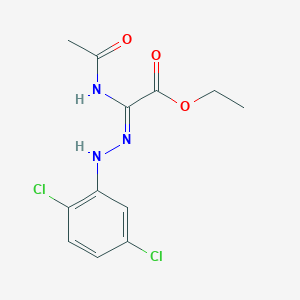

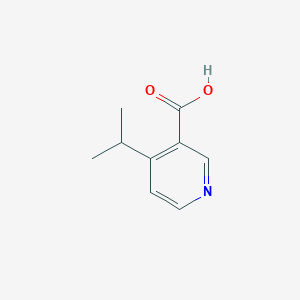
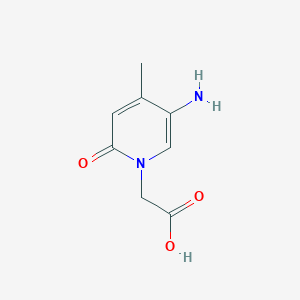
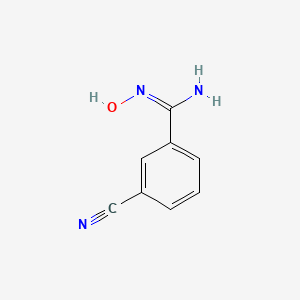

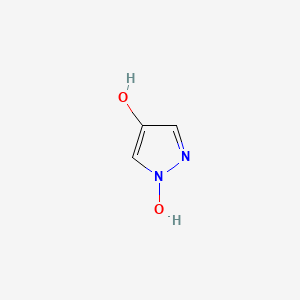

![2-(4-Chlorophenyl)-7-methyl-5-oxo-5H-imidazo[1,2-A]pyrimidine-8-acetic acid](/img/structure/B13078049.png)
